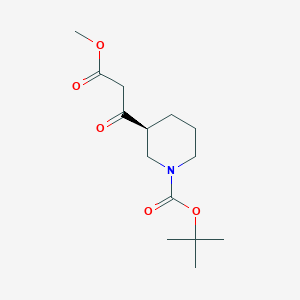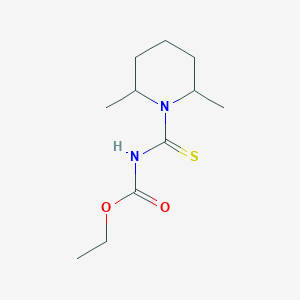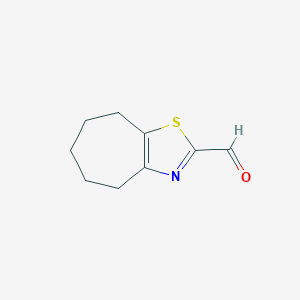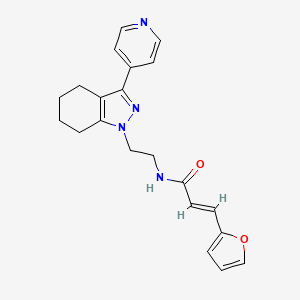
(S)-tert-Butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "(S)-tert-Butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate" is a chemical entity that belongs to the class of organic compounds known as piperidines. Piperidines are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. The tert-butyl group is a common bulky substituent that can influence the steric properties of the molecule, while the methoxy and oxopropanoyl functional groups contribute to the compound's electronic characteristics and reactivity.
Synthesis Analysis
The synthesis of related piperidine derivatives has been reported in several studies. For instance, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, which shares structural similarities with the compound , involves starting from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur . Another related synthesis involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi, followed by alkylation to afford tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates . These methods highlight the versatility of tert-butyl piperidine-1-carboxylate derivatives as intermediates for the synthesis of a wide range of piperidine-based compounds.
Molecular Structure Analysis
X-ray crystallographic analysis has been used to characterize the molecular and crystal structure of related compounds. For example, the structure of (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is stabilized by intramolecular hydrogen bonds . The tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate also exhibits a chair conformation of the piperazine ring and specific dihedral angles between the rings, indicating the influence of substituents on the overall molecular conformation .
Chemical Reactions Analysis
The reactivity of tert-butyl piperidine-1-carboxylate derivatives can be inferred from their participation in various chemical reactions. The 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate, for example, demonstrates the potential of these compounds to undergo nucleophilic addition reactions . Additionally, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy) methyl) piperidine-1-carboxylate involves acylation, sulfonation, and substitution reactions, showcasing the diverse reactivity of the piperidine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are influenced by their functional groups and molecular structure. X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate reveal the presence of strong O-H...O=C hydrogen bonds, which are significant for molecular packing in the crystal structure . The presence of such hydrogen bonds and the steric effects of the tert-butyl group are likely to affect the solubility, melting point, and other physical properties of these compounds.
Scientific Research Applications
Synthetic Routes and Applications
- Synthesis of Vandetanib : A study highlighted the synthetic route for Vandetanib, starting from tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and ethyl vanillate through a series of steps including substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution, indicating its utility in industrial production due to favorable yields and commercial value (W. Mi, 2015).
- Applications in N-Heterocycle Synthesis : Chiral sulfinamides, including tert-butanesulfinamide, have been extensively used as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, underlining the significant role of such compounds in asymmetric synthesis of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, crucial for natural products and therapeutics (R. Philip et al., 2020).
Biodegradation and Environmental Fate
- Biodegradation of ETBE : Research on the biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), a related compound, in soil and groundwater has identified microorganisms capable of degrading ETBE aerobically. This suggests potential environmental pathways and microbial actions relevant to similar tert-butyl compounds (S. Thornton et al., 2020).
- Environmental Behavior of MTBE : A comprehensive review addresses the environmental behavior and fate of methyl tert-butyl ether (MTBE), detailing its high water solubility and weak sorption to subsurface solids, which are crucial factors in its transport through groundwater. Although MTBE's resistance to biodegradation in groundwater is noted, these insights can be applicable to understanding the environmental impact of related tert-butyl compounds (P. Squillace et al., 1997).
properties
IUPAC Name |
tert-butyl (3S)-3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-7-5-6-10(9-15)11(16)8-12(17)19-4/h10H,5-9H2,1-4H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZRBHLROKLBBT-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)C(=O)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-Hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B2544173.png)

![methyl (2S)-2-[(6-chloropyridin-2-yl)formamido]-3-phenylpropanoate](/img/structure/B2544175.png)
![N-(2,5-dichlorophenyl)-2-[4-(3,4-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2544176.png)
![1-(2,4-Dichlorophenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2544177.png)
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2-methylbenzamide](/img/structure/B2544179.png)



![Methyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2544188.png)
![5-[2-(Dimethylamino)vinyl]-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B2544189.png)
